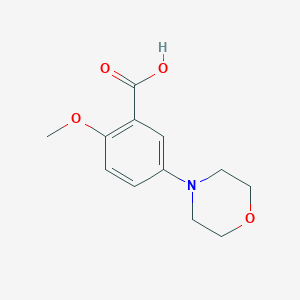
(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, also known as CPHM, is a synthetic compound derived from pyridine and piperidine. CPHM is a versatile molecule that has a wide range of applications in both organic and medicinal chemistry. It is used as a starting material in the synthesis of a variety of pharmaceuticals and organic compounds, as well as in the development of new drugs and molecules. In addition, CPHM has been found to have a variety of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research into the crystal structure of related compounds provides insight into molecular interactions and structural configurations. For instance, studies on adducts comprising piperidinyl substituents on phenylmethanone components reveal significant intermolecular interactions, such as hydrogen bonding, which lead to the formation of extended chains in the crystal lattice (Revathi et al., 2015). Similar analysis on compounds containing chloropyridinyl and methylphenyl methanone groups has elucidated their molecular and crystal structure, showcasing intermolecular hydrogen bond types (Lakshminarayana et al., 2009).
Synthesis Methods
Innovative synthesis methods for producing pyridine derivatives and their complexes have been explored, highlighting efficient pathways to obtain these compounds. For example, the synthesis of new pyridine derivatives through the use of amino substituted benzothiazoles and chloropyridine carboxylic acid has been demonstrated, along with their antimicrobial activity (Patel et al., 2011). Another study reports a method for synthesizing difluorophenyl piperidinyl methanone hydrochloride, providing a straightforward approach with reasonable yield (Zheng Rui, 2010).
Antimicrobial Activity Studies
The antimicrobial properties of compounds related to "(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone" have been a focus of several studies. Research into the synthesis and in vitro antimicrobial activity of difluorophenyl piperidinyl methanone oxime derivatives revealed that certain compounds exhibit good activity against bacterial and fungal strains, suggesting potential for further research and application in combating microbial infections (Mallesha & Mohana, 2014).
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(2-1-5-14-11)12(17)15-6-3-9(8-16)4-7-15/h1-2,5,9,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYJAPJMNUQTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)

![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)
![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)